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Compound of Interest

Compound Name: AC-262536

Cat. No.: B605115

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent selective androgen
receptor modulators (SARMSs), AC-262536 and LGD-4033. The information presented is
collated from preclinical and early-phase clinical studies to assist researchers in understanding
the key characteristics and potential applications of these compounds in a research setting.

Executive Summary

AC-262536 and LGD-4033 are both non-steroidal SARMs designed to elicit the anabolic
benefits of androgens with greater tissue selectivity, thereby minimizing androgenic side
effects. LGD-4033 has progressed to human clinical trials and has demonstrated significant
anabolic effects on muscle mass in healthy individuals.[1][2][3][4][5] AC-262536, while earlier in
the development pipeline with primarily preclinical data, shows promise with a favorable
dissociation between its anabolic and androgenic effects.[6][7] This guide will delve into the
available data on their respective mechanisms of action, pharmacokinetics, and anabolic
versus androgenic activity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for AC-262536 and LGD-4033
based on available research data.

Table 1: In Vitro and Preclinical Efficacy
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Reference
Parameter AC-262536 LGD-4033

Compound
Androgen Receptor Testosterone (~29

oo - i ~5nM ~1 nM
Binding Affinity (Ki) nM), DHT (~10 nM)
. . . . i Testosterone (Full

Functional Activity Partial Agonist Full Agonist )

Agonist)
Anabolic Activity

] Potent, comparable to
(Levator Ani Muscle ~66% of ] o
DHT in preclinical Testosterone (100%)
Growth vs. testosterone's effect
models
Testosterone)
Androgenic Activity ) ]
_ ~27% of Weak partial agonist
(Prostate Weight vs. o Testosterone (100%)
testosterone's effect activity on the prostate

Testosterone)

Anabolic:Androgenic

Ratio (Preclinical)

>500:1 (muscle vs.

Approximately 2.45:1 )
prostate in rats)

Testosterone (1:1)

Table 2: Pharmacokinetic Profiles

Parameter

AC-262536

LGD-4033

Route of Administration

Oral (in preclinical studies)

Oral

Half-Life

Not explicitly defined in
available literature.

24-36 hours (in humans)[1][8]

Bioavailability

Orally active in preclinical

models.

High oral bioavailability.[2]

Metabolized into several phase

Undergoes hydroxylation and

Metabolism | metabolites, primarily through o
) glucuronidation.[9]
hydroxylation.
Primarily excreted as ) o
_ _ . _ Information not detailed in
Excretion glucuronide conjugates in

urine and plasma.[10][11]
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Experimental Protocols

Preclinical Assessment of Anabolic and Androgenic
Activity (Hershberger Assay Adaptation for SARMS)

This protocol is a generalized representation based on standard methods for evaluating
SARMs like AC-262536 and LGD-4033 in preclinical models.

Animal Model: Immature, castrated male rats are used to eliminate endogenous androgen
influence.[12]

Acclimatization: Animals are allowed a post-castration period of approximately 7-10 days for
androgen-dependent tissues to regress.[12]

Grouping and Dosing: Rats are randomized into several groups: a vehicle control group, a
testosterone-treated positive control group, and multiple groups receiving varying doses of
the SARM being tested (e.g., AC-262536 or LGD-4033). The compounds are typically
administered orally once daily for a period of 14 days.[6][7]

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are
euthanized. The levator ani muscle (an indicator of anabolic activity) and the ventral prostate
and seminal vesicles (indicators of androgenic activity) are carefully dissected and weighed.

[12]

Data Analysis: The weights of the target tissues from the SARM-treated groups are
compared to those of the vehicle control and testosterone-treated groups. The anabolic and
androgenic effects are then quantified relative to testosterone.

Phase 1 Clinical Trial Protocol for LGD-4033

The following is a summary of the methodology used in a Phase 1, placebo-controlled,

ascending-dose study of LGD-4033 in healthy young men.[1][4]

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 76 healthy men, aged 21-50 years.
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« Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1
mg, 0.3 mg, or 1.0 mg, administered orally once daily for 21 days.[1][4]

e Assessments:

o Safety and Tolerability: Monitored through the recording of adverse events, clinical
laboratory tests (blood counts, chemistries, lipids, prostate-specific antigen), and
electrocardiograms.

o Pharmacokinetics: Blood samples were collected at multiple time points after the first and
last doses to determine the pharmacokinetic profile of LGD-4033.[1]

o Pharmacodynamics: Effects on lean and fat mass, muscle strength, stair-climbing power,
and sex hormones were measured during the treatment period and for 5 weeks after
discontinuation.[1][4]

o Data Analysis: Pharmacokinetic parameters were summarized by dose group. Changes from
baseline in pharmacodynamic measures were analyzed using repeated measures analyses
of variance.

Mandatory Visualizations
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Caption: Simplified signaling pathway of SARMs in muscle cells.
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Caption: Generalized experimental workflow for preclinical SARM evaluation.
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Comparative Discussion
Mechanism of Action and Potency

Both AC-262536 and LGD-4033 are selective modulators of the androgen receptor. However, a
key distinction lies in their functional activity. LGD-4033 is a full agonist at the androgen
receptor, exhibiting potent anabolic activity comparable to dihydrotestosterone (DHT) in
preclinical models.[13] In contrast, AC-262536 is a partial agonist.[6][7][14] This suggests that
while LGD-4033 may elicit a stronger maximal anabolic response, AC-262536 might offer a
different therapeutic window with potentially reduced suppression of endogenous hormones at
effective doses.

In terms of binding affinity, LGD-4033 demonstrates a higher affinity for the androgen receptor
(Ki of ~1 nM) compared to AC-262536 (Ki of ~5 nM).[14] This stronger binding affinity of LGD-
4033 likely contributes to its high potency.

Anabolic and Androgenic Selectivity

A critical parameter for SARMs is their ability to preferentially stimulate muscle and bone
growth over androgenic tissues like the prostate. Preclinical data indicates that LGD-4033 has
a remarkable tissue selectivity, with an anabolic-to-androgenic ratio exceeding 500:1 in rat
models.[13] This high degree of selectivity is a significant advantage.

AC-262536 also demonstrates a favorable separation of anabolic and androgenic effects,
though the reported ratio of approximately 2.45:1 is less pronounced than that of LGD-4033.
[14] In castrated male rats, AC-262536 stimulated the levator ani muscle to about 66% of the
effect of testosterone, while only exerting about 27% of testosterone's androgenic effect on the
prostate.[14]

Pharmacokinetics and Clinical Data

LGD-4033 has been studied in humans and exhibits a favorable pharmacokinetic profile for a
once-daily oral dosing regimen, with a half-life of 24-36 hours.[1][8] Clinical studies have
confirmed its ability to increase lean body mass in healthy young men without significantly
impacting prostate-specific antigen (PSA) levels.[1][2][3][4][5]

Pharmacokinetic data for AC-262536 in humans is not publicly available. Preclinical studies
have confirmed its oral activity and have characterized its metabolism in animal models.[10][11]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://investor.ligand.com/news-and-events/press-releases/news-details/2009/Ligand-Initiates-Clinical-Trial-with-the-Selective-Androgen-Receptor-Modulator-LGD-4033-a-Potential-Treatment-of-Muscle-and-Bone-Disorders-06-17-2009/default.aspx
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18164613/
https://www.researchgate.net/publication/5684238_Pharmacological_characterization_of_AC-262536_a_novel_selective_androgen_receptor_modulator
https://moreplatesmoredates.com/ac-262536-sarm-overview/
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://moreplatesmoredates.com/ac-262536-sarm-overview/
https://investor.ligand.com/news-and-events/press-releases/news-details/2009/Ligand-Initiates-Clinical-Trial-with-the-Selective-Androgen-Receptor-Modulator-LGD-4033-a-Potential-Treatment-of-Muscle-and-Bone-Disorders-06-17-2009/default.aspx
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://moreplatesmoredates.com/ac-262536-sarm-overview/
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://moreplatesmoredates.com/ac-262536-sarm-overview/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://en.wikipedia.org/wiki/Ligandrol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://swolverine.com/en-gb/blogs/blog/ligandrol-lgd-4033-benefits-uses-side-effects
https://moreplatesmoredates.com/lgd-4033-overview/
https://pubmed.ncbi.nlm.nih.gov/22459616/
https://researchexperts.utmb.edu/en/publications/the-safety-pharmacokinetics-and-effects-of-lgd-4033-a-novel-nonst/
https://www.benchchem.com/product/b605115?utm_src=pdf-body
https://www.researchgate.net/publication/344359088_Equine_metabolism_of_the_selective_androgen_receptor_modulator_AC-262536_in_vitro_and_in_urine_plasma_and_hair_following_oral_administration
https://pubmed.ncbi.nlm.nih.gov/32959959/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion for the Research Professional

Both AC-262536 and LGD-4033 represent valuable tools for research into the therapeutic
potential of SARMs.

o LGD-4033 is a well-characterized, potent, full agonist with a high degree of tissue selectivity
and proven anabolic effects in humans. Its established pharmacokinetic profile in humans
makes it a strong candidate for translational research and studies requiring a robust anabolic
response.

» AC-262536, as a partial agonist, offers a different pharmacological profile that may be
advantageous in specific research contexts, such as exploring the nuanced effects of
androgen receptor modulation with potentially lower hormonal suppression. Further research
is needed to fully elucidate its pharmacokinetic profile and efficacy in human subjects.

The choice between these two compounds will ultimately depend on the specific aims of the
research study, with LGD-4033 being the more characterized option with human data, and AC-
262536 presenting an interesting alternative with a distinct partial agonist profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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